4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and dimethyl groups, and a butanamide moiety attached to a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Alkylation: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Amidation: The final step involves the formation of the butanamide moiety by reacting the pyrazole derivative with 2-methoxyphenylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide: Lacks the nitro group, which may result in different biological activity.
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-hydroxyphenyl)butanamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties.
Uniqueness
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)butanamide is unique due to the presence of both the nitro and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H20N4O4 |
---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(2-methoxyphenyl)butanamide |
InChI |
InChI=1S/C16H20N4O4/c1-11-16(20(22)23)12(2)19(18-11)10-6-9-15(21)17-13-7-4-5-8-14(13)24-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,21) |
InChI Key |
FAIUNZCGODFTGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=CC=C2OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.